N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide
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Overview
Description
N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide is a synthetic compound known for its diverse applications in scientific research. It is characterized by its molecular formula C16H25ClN2O2 and a molecular weight of 312.83 g/mol . This compound is often used in various fields such as chemistry, biology, medicine, and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide typically involves the reaction of 4-(piperidin-4-ylmethoxy)benzoic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or piperidine derivatives.
Scientific Research Applications
N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of receptor-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The compound may influence signaling pathways, gene expression, or metabolic processes, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-yl)benzamide derivatives
- 4-(piperidin-4-ylmethoxy)benzoic acid
- Isopropylamine derivatives
Uniqueness
N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide stands out due to its unique combination of the piperidine ring and benzamide structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1306738-83-9 |
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Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
4-(piperidin-4-ylmethoxy)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H24N2O2/c1-12(2)18-16(19)14-3-5-15(6-4-14)20-11-13-7-9-17-10-8-13/h3-6,12-13,17H,7-11H2,1-2H3,(H,18,19) |
InChI Key |
LQGMYERBAVZAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCNCC2 |
Origin of Product |
United States |
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